Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate
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Overview
Description
Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate can be synthesized through the esterification of benzoic acid derivatives with diethoxyphosphoryl methyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate undergoes various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Hydrolysis: Benzoic acid and diethoxyphosphoryl methyl alcohol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives depending on the specific reaction.
Scientific Research Applications
Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active components that can interact with various biological targets. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate can be compared with other similar esters, such as:
Ethyl benzoate: Another ester of benzoic acid, but with ethyl alcohol instead of diethoxyphosphoryl methyl alcohol.
Methyl benzoate: Similar to ethyl benzoate but with methyl alcohol.
Phenyl acetate: An ester of acetic acid with phenyl alcohol.
Uniqueness
The presence of the diethoxyphosphoryl group in this compound imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological molecules, distinguishing it from other esters .
Properties
CAS No. |
112164-06-4 |
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Molecular Formula |
C18H21O5P |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
phenyl 4-(diethoxyphosphorylmethyl)benzoate |
InChI |
InChI=1S/C18H21O5P/c1-3-21-24(20,22-4-2)14-15-10-12-16(13-11-15)18(19)23-17-8-6-5-7-9-17/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
ZEVGKLJFJMIZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2)OCC |
Origin of Product |
United States |
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